2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with N,N-dimethylamine functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butoxy and cyclopropoxy groups through nucleophilic substitution reactions. The N,N-dimethylamine group can be introduced via reductive amination or alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the substituent groups, leading to partially or fully reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Medicine: Research into potential pharmaceutical applications may explore its use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tert-butoxy and cyclopropoxy groups may enhance its binding affinity and specificity. The N,N-dimethylamine functionality can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxy-4-methoxy-N,N-dimethylpyridin-3-amine
- 2-Tert-butoxy-4-ethoxy-N,N-dimethylpyridin-3-amine
- 2-Tert-butoxy-4-propoxy-N,N-dimethylpyridin-3-amine
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13-12(16(4)5)11(8-9-15-13)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI Key |
DGTOFXSBDDDKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.